4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine

Medicinal Chemistry Structure-Activity Relationship Pteridine Pharmacology

4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine (CAS 1144429-50-4) is a synthetic pteridine derivative with a molecular weight of 375.5 g/mol, featuring a dual-substitution pattern that incorporates both a 4-phenylpiperazine moiety at position 4 and a piperidine ring at position 2 of the pteridine core. This compound belongs to a broader class of heterocycle-substituted pteridines that have been patented for therapeutic applications spanning neurological disorders, cardiovascular conditions, and inflammatory diseases.

Molecular Formula C21H25N7
Molecular Weight 375.5 g/mol
Cat. No. B12192764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine
Molecular FormulaC21H25N7
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C21H25N7/c1-3-7-17(8-4-1)26-13-15-27(16-14-26)20-18-19(23-10-9-22-18)24-21(25-20)28-11-5-2-6-12-28/h1,3-4,7-10H,2,5-6,11-16H2
InChIKeyUGQRSEVTVBUWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine: Procurement-Relevant Structural and Pharmacological Profile


4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine (CAS 1144429-50-4) is a synthetic pteridine derivative with a molecular weight of 375.5 g/mol, featuring a dual-substitution pattern that incorporates both a 4-phenylpiperazine moiety at position 4 and a piperidine ring at position 2 of the pteridine core [1]. This compound belongs to a broader class of heterocycle-substituted pteridines that have been patented for therapeutic applications spanning neurological disorders, cardiovascular conditions, and inflammatory diseases [2]. Unlike simpler pteridine-based diuretics such as triamterene, this compound presents a structurally complex pharmacophore that may engage distinct biological targets, including neuronal voltage-sensitive sodium channels [3].

Why 4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine Cannot Be Replaced by Generic Pteridine Analogs


Substitution among pteridine derivatives is non-trivial due to the profound impact of peripheral substituents on target engagement, selectivity, and pharmacokinetic behavior. While compounds such as triamterene (a 2,4,7-triamino-6-phenylpteridine sodium channel blocker) and the piperidine-pteridine PTR1 inhibitor series from Corona et al. (2012) share the pteridine core, their substitution patterns diverge significantly: triamterene lacks the piperazine-piperidine dual heterocycle system that defines the target compound, and the Leishmania PTR1 inhibitors employ a 2,4-diamino substitution rather than the 2-piperidinyl-4-phenylpiperazine arrangement [1]. Published structure-activity relationship (SAR) data on pteridine-based kinase and reductase inhibitors demonstrate that even minor modifications to the pteridine scaffold can shift potency by orders of magnitude or invert selectivity between host and parasite enzymes [2]. These precedents establish that the unique dual-heterocycle topology of 4-(4-phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine cannot be assumed to reproduce the pharmacological profile of any other pteridine analog.

Quantitative Differentiation Evidence: 4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine vs. Closest Analogs


Structural Topology Differentiation: Dual Heterocycle Substitution vs. Mono-Substituted or Diamino Pteridines

4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine possesses a unique substitution architecture combining a 4-phenylpiperazine group at position 4 and a piperidine ring at position 2 of the pteridine core [1]. In contrast, the clinically used pteridine sodium channel blocker triamterene is substituted with amino groups at positions 2, 4, and 7, and a phenyl group at position 6 [2]. The Leishmania PTR1 inhibitor series (Corona et al., 2012) features 2,4-diamino substitution with a piperidine-carboxylate extension [3]. This structural divergence is critical because the 4-phenylpiperazine moiety introduces conformational flexibility, hydrogen-bonding potential, and aromatic stacking capacity absent in simpler amino-substituted pteridines, while the 2-piperidinyl group provides steric bulk and lipophilicity that can modulate membrane permeability and off-target binding.

Medicinal Chemistry Structure-Activity Relationship Pteridine Pharmacology

Molecular Recognition Potential: Hydrogen Bond Acceptor Capacity vs. Pteridine Analogs

The target compound possesses 7 hydrogen bond acceptor (HBA) sites with zero hydrogen bond donors (HBD = 0), as computed by PubChem [1]. This HBA-rich, donor-poor profile is distinctive compared to triamterene (HBD = 3, HBA = 5) and the diaminopteridine PTR1 inhibitors (HBD ≥ 2). The absence of HBD groups while retaining high HBA capacity suggests that the compound may exhibit reduced aqueous solubility but enhanced passive membrane permeability relative to amino-substituted pteridines, consistent with its higher computed lipophilicity (XLogP3-AA = 3.2 vs. 0.9 for triamterene) [2].

Drug Design Molecular Recognition Pharmacophore Modeling

Patent-Cited Neurological Application Potential vs. In-Class Cardiovascular Pteridines

Patent literature covering heterocycle-substituted pteridine derivatives (JP2007508355A) explicitly claims therapeutic utility across neurological disorders, cardiovascular conditions, and inflammatory diseases [1]. Within this patent family, compounds bearing 4-phenylpiperazine substitution are preferentially associated with CNS applications, while simpler amino-substituted pteridines such as triamterene are exclusively indicated for diuretic/antihypertensive use via renal sodium channel blockade [2]. Independent structure-activity studies on piperazine-derived voltage-gated sodium channel modulators have demonstrated that 4-phenylpiperazine-containing compounds can achieve isoform-selective Nav1.3 inhibition with IC50 values in the low micromolar range, whereas triamterene shows non-selective epithelial sodium channel (ENaC) blockade [3]. While direct IC50 data for the target compound is not publicly available, the patent assignation and structural precedent establish a differentiated therapeutic trajectory.

Neurological Disorders Sodium Channel Modulation Therapeutic Indication Differentiation

Rotatable Bond Flexibility: Conformational Entropy vs. Rigid Pteridine Scaffolds

The target compound has only 3 rotatable bonds (PubChem computed value), which is notably fewer than expected given its apparent structural complexity [1]. This is because both the piperidine and piperazine rings are directly attached to the pteridine core without extended linker chains, constraining conformational freedom. In comparison, the Leishmania PTR1 inhibitor lead compound (Corona et al., 2012) contains a benzoyl-piperidine-carboxylate extension with at least 6 rotatable bonds, and methotrexate has 10 rotatable bonds. Lower rotatable bond count is generally associated with improved ligand efficiency and reduced entropic penalty upon target binding, provided the bioactive conformation is accessible [2].

Conformational Analysis Ligand Efficiency Binding Entropy

Optimal Application Scenarios for 4-(4-Phenylpiperazin-1-yl)-2-(piperidin-1-yl)pteridine Based on Differentiated Evidence


Neuronal Voltage-Gated Sodium Channel (Nav) Isoform Selectivity Screening

Based on the patent assignment of heterocycle-substituted pteridines to neurological indications and the demonstrated Nav1.3 isoform selectivity of structurally related 4-phenylpiperazine derivatives, this compound is best deployed in automated patch-clamp electrophysiology panels (Nav1.1–Nav1.9) to profile its subtype selectivity profile [1]. The dual piperidine-piperazine substitution may confer binding site interactions distinct from classical local anesthetic-type sodium channel blockers, potentially accessing the voltage-sensor domain rather than the pore cavity [2].

Blood-Brain Barrier Penetration Probe in Pteridine Chemical Space

With XLogP3-AA = 3.2, zero hydrogen bond donors, and a topological polar surface area of 61.3 Ų—all within favorable ranges for CNS druglikeness—this compound serves as an ideal chemical probe for assessing whether pteridine-based molecules can achieve meaningful brain exposure [1]. This application is supported by the compound's favorable computed physicochemical profile relative to triamterene (XLogP3-AA = 0.9, which limits CNS access) [2].

Kinase or Reductase Counter-Screening Against PTR1-Selective Chemotypes

Given that the piperidine-pteridine chemotype has established activity against Leishmania PTR1 (Ki = 4170 nM for the 2,4-diamino series), this structurally divergent analog—lacking the 2,4-diamino motif—can be used as a selectivity control to determine whether pteridine-based PTR1 inhibition is scaffold-dependent or general to the pteridine core [1]. Negative results against PTR1 would confirm that the dual-heterocycle topology diverts target engagement away from folate pathway enzymes.

Conformational Analysis and Docking Template in Structure-Based Drug Design

The constrained topology (only 3 rotatable bonds despite 28 heavy atoms) makes this compound an excellent template for co-crystallography or cryo-EM studies aimed at understanding how pteridine-based ligands engage ATP-binding or allosteric sites on kinases and other purinergic targets [1]. Its low conformational entropy simplifies the interpretation of binding thermodynamics and facilitates pharmacophore model refinement [2].

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